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Compound of Interest

Compound Name: Iridium tetrachloride

Cat. No.: B158598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical

development of iridium and its compounds. From its initial isolation in the early 19th century to

the synthesis of groundbreaking organometallic complexes, this document details the key

scientific milestones. It includes summaries of quantitative data, detailed historical experimental

protocols, and visualizations of pivotal chemical processes to serve as a comprehensive

resource for researchers in chemistry and drug development.

The Dawn of a New Element: The Discovery of
Iridium
The journey of iridium began in 1803 with the English chemist Smithson Tennant.[1] While

investigating the black, insoluble residue of platinum ore that remained after dissolution in aqua

regia (a mixture of nitric and hydrochloric acids), Tennant suspected the presence of a new

element.[1] At the time, this residue was commonly dismissed as graphite. Through a

meticulous series of experiments involving alternating treatments with acids and alkalis,

Tennant successfully isolated two new elements: iridium and osmium.[1] He named the first

"iridium" from the Greek word "iris," meaning rainbow, a nod to the vibrant and varied colors of

its salts in solution.[1][2] This discovery was formally announced to the Royal Society in 1804.
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The initial years of iridium research were marked by the significant challenge of working with

the element due to its extremely high melting point and hardness. It wasn't until 1813 that a

group of chemists, including Humphry Davy, first melted iridium using a powerful battery array.

[1]

Early Iridium Compounds: Chlorides and Oxides
The first forays into the chemistry of iridium compounds were intrinsically linked to the

processes of its extraction and purification. The striking colors of its salts, which gave the

element its name, were primarily due to the formation of various chloride complexes in solution.

Iridium Chlorides
Following Tennant's discovery, notable chemists of the era, including Jöns Jacob Berzelius and

Louis Nicolas Vauquelin, began to investigate the properties of iridium and its compounds. One

of the earliest documented methods for iridium extraction, which involved the formation of its

chloride complexes, was published by Friedrich Wöhler in 1833.[2] The deliberate synthesis

and characterization of specific iridium chlorides, such as iridium(III) chloride (IrCl₃) and

iridium(IV) chloride (IrCl₄), evolved throughout the 19th century.[2]

This protocol, based on Wöhler's early 19th-century work, outlines a foundational method for

the extraction of iridium, which involves the formation of iridium chloride complexes.[2]

Objective: To separate iridium from the insoluble residue of platinum ore.

Materials:

Insoluble residue from platinum ore digestion

Sodium chloride (NaCl)

Chlorine gas (Cl₂)

Water

Hydrochloric acid (HCl)

Procedure:
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Fusion: The insoluble platinum ore residue was mixed with sodium chloride.

Chlorination: The mixture was heated to a high temperature in a stream of chlorine gas. This

process converted the iridium metal into sodium hexachloroiridate(IV) (Na₂[IrCl₆]), a water-

soluble salt.

Dissolution: The resulting fused mass was cooled and then dissolved in water.

Acidification: The aqueous solution was then acidified with hydrochloric acid, leading to the

formation of various chloro-iridium complexes.

Precipitation and Separation: Through controlled adjustments of pH and the addition of other

reagents, iridium could be selectively precipitated, separating it from osmium and other

platinum group metals.

Caption: Wöhler's 19th-century iridium extraction workflow.

Iridium Oxides
Iridium(IV) oxide (IrO₂), a blue-black solid, is the most well-characterized oxide of iridium. Early

synthetic methods involved the direct oxidation of iridium powder at high temperatures.

This protocol is based on early 20th-century methods for the synthesis of iridium dioxide.

Objective: To synthesize iridium(IV) oxide from iridium metal.

Materials:

Fine iridium powder ("iridium black")

Oxygen gas (O₂) or air

Combustion tube

Furnace

Procedure:

Preparation: A sample of finely divided iridium powder was placed in a combustion tube.
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Oxidation: The tube was heated to approximately 600-700 °C in a steady stream of oxygen

or air.

Reaction: The iridium metal was oxidized to form iridium(IV) oxide.

Cooling and Collection: The apparatus was cooled, and the resulting blue-black powder of

IrO₂ was collected.

The Organometallic Revolution: Vaska's Complex
and Crabtree's Catalyst
The mid-20th century witnessed a surge in organometallic chemistry, and iridium complexes

played a pivotal role in this revolution. The discovery of Vaska's complex and Crabtree's

catalyst, in particular, opened up new frontiers in catalysis and the understanding of chemical

bonding and reactivity.

Vaska's Complex
In 1961, Lauri Vaska and J. W. DiLuzio reported the synthesis of trans-

chlorocarbonylbis(triphenylphosphine)iridium(I), now famously known as Vaska's complex. This

square planar, 16-electron complex was remarkable for its ability to undergo oxidative addition

with a variety of small molecules, such as H₂, O₂, and alkyl halides. This reactivity provided a

foundational understanding of the elementary steps in many catalytic processes.

The following protocol is adapted from the original 1961 publication by Vaska and DiLuzio.

Objective: To synthesize trans-chlorocarbonylbis(triphenylphosphine)iridium(I).

Materials:

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

Triphenylphosphine (PPh₃)

Dimethylformamide (DMF) as a solvent and carbonyl source

Aniline (as a reaction accelerator, optional)
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Nitrogen gas (N₂) atmosphere

Procedure:

Reaction Setup: A solution of iridium(III) chloride hydrate and an excess of

triphenylphosphine in dimethylformamide was prepared in a flask under a nitrogen

atmosphere.

Heating: The mixture was heated to reflux. During this process, the triphenylphosphine acts

as both a ligand and a reducing agent, and the DMF decomposes to provide the carbonyl

ligand.

Crystallization: Upon cooling, the bright yellow, crystalline Vaska's complex precipitated from

the solution.

Isolation and Purification: The product was isolated by filtration, washed, and dried.

Caption: Oxidative addition of H₂ to Vaska's complex.

Crabtree's Catalyst
In 1977, Robert H. Crabtree and his colleagues developed a highly active iridium-based

catalyst for hydrogenation reactions.[2] Now known as Crabtree's catalyst, [Ir(COD)(PCy₃)

(py)]PF₆ (where COD = 1,5-cyclooctadiene, PCy₃ = tricyclohexylphosphine, and py = pyridine)

proved to be particularly effective for the hydrogenation of sterically hindered and tri- and

tetrasubstituted alkenes, substrates that were challenging for existing catalysts like Wilkinson's

catalyst.

The following is a generalized protocol based on the work of Crabtree and his coworkers.

Objective: To synthesize [Ir(COD)(PCy₃)(py)]PF₆.

Materials:

Cyclooctadiene iridium(I) chloride dimer, [(COD)IrCl]₂

Tricyclohexylphosphine (PCy₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6039230/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pyridine (py)

Ammonium hexafluorophosphate (NH₄PF₆)

Acetone or a similar solvent

Procedure:

Ligand Exchange: The cyclooctadiene iridium(I) chloride dimer was reacted with

tricyclohexylphosphine and pyridine in a suitable solvent like acetone.

Anion Metathesis: Ammonium hexafluorophosphate was then added to the reaction mixture.

This resulted in the precipitation of the desired product with the hexafluorophosphate

counteranion.

Isolation: The resulting orange, air-stable solid was isolated by filtration, washed, and dried.

Caption: Hydrogenation cycle of Crabtree's catalyst.

Quantitative Data Summary
The following tables summarize key quantitative data related to the discovery and properties of

iridium and its seminal compounds.
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Property Value

Iridium

Year of Discovery 1803

Discoverer Smithson Tennant

Atomic Number 77

Atomic Weight 192.22

Melting Point 2446 °C

Boiling Point 4428 °C

Density 22.56 g/cm³

Vaska's Complex

Year of Discovery 1961

Discoverers Lauri Vaska, J. W. DiLuzio

Formula trans-[IrCl(CO)(PPh₃)₂]

Appearance Bright yellow crystalline solid

Key IR peak (νCO) ~1967 cm⁻¹

Crabtree's Catalyst

Year of Discovery 1977

Discoverers Robert H. Crabtree, et al.

Formula [Ir(COD)(PCy₃)(py)]PF₆

Appearance Orange solid

Key Application Hydrogenation of hindered alkenes
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Compound Formula
Oxidation State

of Ir
Color

Key Historical

Significance

Iridium(III)

Chloride Hydrate
IrCl₃·xH₂O +3 Dark Green

Common starting

material in

iridium chemistry.

Iridium(IV)

Chloride
IrCl₄ +4 Brownish-black

Formed in early

extraction

processes.

Iridium(IV) Oxide IrO₂ +4 Blue-black
The most stable

oxide of iridium.

Vaska's Complex
trans-[IrCl(CO)

(PPh₃)₂]
+1 Yellow

Pioneering

example of

oxidative

addition.

Crabtree's

Catalyst

[Ir(COD)(PCy₃)

(py)]PF₆
+1 Orange

Highly active

catalyst for

hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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